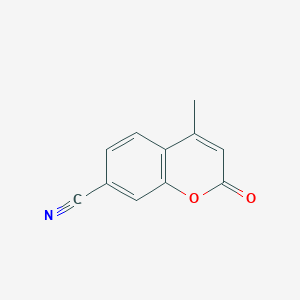![molecular formula C22H18N4O4 B8507702 3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide](/img/structure/B8507702.png)
3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide
Vue d'ensemble
Description
“3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” is a complex organic compound that features multiple functional groups, including amino, benzisoxazole, and methoxybenzoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” typically involves multi-step organic reactions. The starting materials may include 3-amino-1,2-benzisoxazole and 4-methoxybenzoic acid, which undergo a series of reactions such as acylation, amidation, and cyclization under controlled conditions. Common reagents used in these reactions include acyl chlorides, amines, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification methods such as recrystallization, chromatography, or distillation would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and substitution reagents like halogens or alkylating agents. Reaction conditions would vary depending on the desired transformation, typically involving solvents like dichloromethane, ethanol, or water, and temperatures ranging from -78°C to reflux.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino groups could yield nitrobenzisoxazole derivatives, while reduction of the carbonyl groups could produce benzyl alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.
Medicine: As a candidate for drug development, particularly in targeting specific proteins or receptors.
Industry: As a precursor for the production of advanced materials or specialty chemicals.
Mécanisme D'action
The mechanism of action of “3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays, crystallography, or computational modeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” include:
- N1-(3-Amino-1,2-benzisoxazol-5-ylcarbonyl)-N2-(4-hydroxybenzoyl)-1,2-benzenediamine
- N1-(3-Amino-1,2-benzisoxazol-5-ylcarbonyl)-N2-(4-chlorobenzoyl)-1,2-benzenediamine
- N1-(3-Amino-1,2-benzisoxazol-5-ylcarbonyl)-N2-(4-nitrobenzoyl)-1,2-benzenediamine
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical reactivity or biological activity. The presence of the methoxy group, for example, could influence its solubility, stability, or binding interactions compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C22H18N4O4 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O4/c1-29-15-9-6-13(7-10-15)21(27)24-17-4-2-3-5-18(17)25-22(28)14-8-11-19-16(12-14)20(23)26-30-19/h2-12H,1H3,(H2,23,26)(H,24,27)(H,25,28) |
Clé InChI |
PPAHYHMAULKNGH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)ON=C4N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Nitro-4-[2-(piperazine-1-yl)ethyl]aminopyridine](/img/structure/B8507635.png)

![tert-butyl 9-imidazol-1-yl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8507647.png)



![N-Cyano-N''-methyl-N'-(2-{[(1,3-thiazol-5-yl)methyl]sulfanyl}ethyl)guanidine](/img/structure/B8507689.png)

![6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline](/img/structure/B8507697.png)




